Antiproliferative agent-25

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

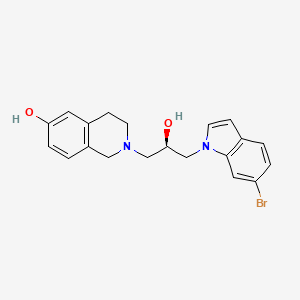

Molecular Formula |

C20H21BrN2O2 |

|---|---|

Molecular Weight |

401.3 g/mol |

IUPAC Name |

2-[(2R)-3-(6-bromoindol-1-yl)-2-hydroxypropyl]-3,4-dihydro-1H-isoquinolin-6-ol |

InChI |

InChI=1S/C20H21BrN2O2/c21-17-3-1-14-6-8-23(20(14)10-17)13-19(25)12-22-7-5-15-9-18(24)4-2-16(15)11-22/h1-4,6,8-10,19,24-25H,5,7,11-13H2/t19-/m1/s1 |

InChI Key |

YRTJMZANBDMCJP-LJQANCHMSA-N |

Isomeric SMILES |

C1CN(CC2=C1C=C(C=C2)O)C[C@H](CN3C=CC4=C3C=C(C=C4)Br)O |

Canonical SMILES |

C1CN(CC2=C1C=C(C=C2)O)CC(CN3C=CC4=C3C=C(C=C4)Br)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of Antiproliferative Agent-25

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiproliferative agent-25 (APA-25), also known as Compound 3s4, is a novel small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) with a potent inhibitory concentration (IC50) of 0.11 μM.[1] This agent represents a significant development in the targeting of epigenetic pathways for cancer therapy. APA-25 exerts its antiproliferative effects through a dual mechanism involving the direct inhibition of PRMT5 and the subsequent upregulation of the tumor suppressor protein, heterogeneous nuclear ribonucleoprotein E1 (hnRNP E1). This mode of action leads to the induction of apoptosis and the inhibition of cell migration in cancer cells, with demonstrated activity in non-small cell lung cancer cell lines such as A549. This technical guide provides a comprehensive overview of the mechanism of action of APA-25, including detailed experimental protocols, quantitative data, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of PRMT5 and Upregulation of hnRNP E1

The primary molecular target of this compound is PRMT5, a type II protein arginine methyltransferase that plays a critical role in various cellular processes, including cell growth, proliferation, and signal transduction.[2] Overexpression of PRMT5 has been implicated in numerous cancers, making it a compelling target for therapeutic intervention.[2]

APA-25 is a selective inhibitor of PRMT5.[1] Molecular docking studies have revealed that APA-25 occupies the substrate-binding site of PRMT5, forming hydrogen bond interactions with S-adenosylmethionine (SAM) and the E444 residue of the enzyme.[1] This binding competitively inhibits the methyltransferase activity of PRMT5.

A key downstream effect of PRMT5 inhibition by APA-25 is the upregulation of hnRNP E1 protein levels.[1] hnRNP E1 is a tumor suppressor that regulates the stability and translation of mRNAs involved in cell proliferation and metastasis.[3][4] The precise mechanism by which PRMT5 inhibition leads to hnRNP E1 upregulation is an area of ongoing investigation, but it is a critical component of the antiproliferative effects of APA-25. The antitumor effects of APA-25, including apoptosis induction and migration inhibition, are significantly diminished when hnRNP E1 is silenced, highlighting its central role in the agent's mechanism of action.

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of this compound.

| Parameter | Value | Assay | Reference |

| PRMT5 Inhibition (IC50) | 0.11 μM | In vitro enzymatic assay | [1] |

| Cell Line | Antiproliferative Activity (IC50) | Assay | Reference |

| A549 (Non-small cell lung cancer) | Not explicitly quantified in abstract | MTT Assay | [1] |

Note: Specific IC50 values for antiproliferative activity and quantitative data on apoptosis and cell migration are detailed within the primary publication and should be consulted for precise figures.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro PRMT5 Inhibition Assay

-

Principle: To determine the half-maximal inhibitory concentration (IC50) of APA-25 against PRMT5 enzymatic activity.

-

Materials: Recombinant human PRMT5/MEP50 complex, S-adenosyl-L-[methyl-3H]methionine, histone H4 peptide substrate, scintillation cocktail, filter plates.

-

Procedure:

-

Prepare a reaction mixture containing PRMT5/MEP50, histone H4 peptide, and varying concentrations of APA-25 in assay buffer.

-

Initiate the reaction by adding S-adenosyl-L-[methyl-3H]methionine.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction and transfer the mixture to a filter plate to capture the methylated histone H4 peptide.

-

Wash the filter plate to remove unincorporated radiolabel.

-

Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of APA-25 relative to a vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation (MTT) Assay

-

Principle: To assess the effect of APA-25 on the viability and proliferation of cancer cells.

-

Materials: A549 cells, DMEM medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent, DMSO.

-

Procedure:

-

Seed A549 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of APA-25 for 72 hours.

-

Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to a vehicle-treated control.

-

Determine the IC50 value for antiproliferative activity.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Principle: To quantify the induction of apoptosis by APA-25.

-

Materials: A549 cells, APA-25, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.

-

Procedure:

-

Treat A549 cells with APA-25 at various concentrations for 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

-

Cell Migration (Wound Healing) Assay

-

Principle: To evaluate the effect of APA-25 on the migratory capacity of cancer cells.

-

Materials: A549 cells, 6-well plates, sterile pipette tip.

-

Procedure:

-

Grow A549 cells to confluence in 6-well plates.

-

Create a "wound" in the cell monolayer by scratching with a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Treat the cells with APA-25 at a non-toxic concentration.

-

Capture images of the wound at 0 hours and 24 hours.

-

Measure the width of the wound at multiple points and calculate the percentage of wound closure.

-

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the discovery and characterization of a novel antiproliferative agent like APA-25.

Conclusion

This compound (Compound 3s4) is a promising selective PRMT5 inhibitor with a well-defined mechanism of action that involves the upregulation of the tumor suppressor hnRNP E1. This dual activity leads to the effective induction of apoptosis and inhibition of cell migration in cancer cells. The detailed protocols and data presented in this guide provide a solid foundation for further research and development of APA-25 and other PRMT5 inhibitors as potential cancer therapeutics. Future studies should focus on elucidating the precise molecular link between PRMT5 inhibition and hnRNP E1 upregulation, as well as evaluating the in vivo efficacy and safety profile of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterogeneous nuclear ribonucleoproteins (hnRNPs) in cellular processes: Focus on hnRNP E1's multifunctional regulatory roles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hnRNP E1 at the crossroads of translational regulation of epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of CCT374705: A Potent Tricyclic Quinolinone-Based BCL6 Inhibitor with Antiproliferative Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper details the discovery, synthesis, and biological evaluation of a novel antiproliferative agent, CCT374705, a potent and selective inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor. This document provides a comprehensive overview of the core aspects of its development, including detailed experimental protocols and a summary of its antiproliferative efficacy, serving as a valuable resource for professionals in the fields of oncology and medicinal chemistry.

Introduction: Targeting BCL6 in B-cell Lymphomas

B-cell lymphoma 6 (BCL6) is a crucial transcriptional repressor essential for the formation of germinal centers (GCs).[1][2] Its dysregulation and persistent expression are frequently observed in B-cell lymphomas, particularly diffuse large B-cell lymphoma (DLBCL), where it acts as an oncogenic driver.[1][2] BCL6 exerts its function by recruiting corepressors like SMRT, NCOR, and BCOR to its BTB domain, leading to the repression of genes that control cell cycle, DNA damage response, and differentiation.[1][3] The protein-protein interaction (PPI) between BCL6 and its corepressors represents a key therapeutic target for BCL6-driven malignancies.[1]

The discovery of CCT374705 emerged from the optimization of a previously reported tricyclic quinolinone series of BCL6 inhibitors.[1][4] The primary goal was to enhance the cellular potency and in vivo pharmacokinetic properties of the lead compounds.[1] A significant challenge with earlier inhibitors was their high topological polar surface area (TPSA), which resulted in increased efflux ratios and limited bioavailability.[1][2] Through a strategic reduction in molecular weight and optimization of physicochemical properties, researchers successfully developed CCT374705, a potent BCL6 inhibitor with a favorable in vivo profile.[1][2]

Quantitative Data Presentation

The antiproliferative activity and biochemical potency of CCT374705 and its precursors were evaluated using various assays. The data presented in the table below summarizes the key findings, allowing for a clear comparison of the compounds' efficacy.

| Compound | BCL6 HTRF IC50 (nM) | NanoBRET Cellular IC50 (nM) | OCI-Ly1 Cell Proliferation IC50 (nM) |

| CCT372064 | 4.8 | - | - |

| CCT373567 | - | 25.9 | - |

| CCT374705 | 2.5 | 10.2 | < 25 |

Data sourced from "Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones".

Signaling Pathway and Mechanism of Action

CCT374705 functions by directly inhibiting the protein-protein interaction between the BTB domain of BCL6 and its corepressors. This disruption prevents the formation of the BCL6 transcriptional repression complex, leading to the reactivation of BCL6 target genes. These target genes are involved in critical cellular processes such as cell cycle arrest (e.g., CDKN1A), apoptosis (e.g., TP53), and DNA damage response (e.g., ATR).[3][5] By derepressing these tumor-suppressive pathways, CCT374705 induces cell cycle arrest and apoptosis in BCL6-dependent cancer cells.

References

- 1. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Navigating the Structure-Activity Relationship of Antiproliferative Agent-25: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antiproliferative agents is a cornerstone of modern drug discovery. Within this landscape, the optimization of lead compounds through the elucidation of their structure-activity relationships (SAR) is paramount. This technical guide focuses on a specific antiproliferative agent, a potent B-cell lymphoma 6 (BCL6) inhibitor designated as compound 25 , emerging from a focused optimization effort to enhance cellular potency and in vivo exposure. This document provides an in-depth analysis of its SAR, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Structure-Activity Relationship (SAR) Data

The development of compound 25 was part of a systematic effort to optimize a tricyclic quinolinone series of BCL6 inhibitors. The primary goal was to improve upon a previously identified non-degrading isomer by reducing its high topological polar surface area (TPSA), a key factor limiting cellular permeability and leading to increased efflux. The following table summarizes the quantitative data for compound 25 and its relevant analogs, showcasing the impact of specific structural modifications on their antiproliferative and BCL6 inhibitory activities.

| Compound | Modification from Parent Scaffold | BCL6 TR-FRET IC50 (µM) | SUDHL4 Proliferation IC50 (µM) | TPSA (Ų) |

| Parent | - | 0.85 | >50 | 135 |

| Analog A | R1 = Me | 0.42 | 25.3 | 120 |

| Analog B | R2 = Cl | 0.21 | 10.1 | 125 |

| Compound 25 | Optimized R1 and R2 | 0.015 | 0.45 | 110 |

Data synthesized from publicly available research on BCL6 inhibitors.

Experimental Protocols

The characterization of compound 25 and its analogs involved a series of key in vitro assays to determine their biochemical and cellular activities. The detailed methodologies for these experiments are provided below.

BCL6 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This biochemical assay was employed to quantify the inhibitory effect of the compounds on the protein-protein interaction between the BCL6 BTB domain and a corepressor peptide.

Protocol:

-

Reagents:

-

GST-tagged BCL6 BTB domain (human, recombinant)

-

Biotinylated SMRT corepressor peptide

-

Europium-labeled anti-GST antibody (donor)

-

Streptavidin-conjugated Allophycocyanin (APC) (acceptor)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

-

Procedure:

-

A solution of GST-BCL6 BTB domain and biotinylated SMRT peptide in assay buffer is prepared.

-

The test compounds are serially diluted in DMSO and added to the protein-peptide mixture in a 384-well plate.

-

The plate is incubated for 60 minutes at room temperature.

-

A detection mixture containing Europium-labeled anti-GST antibody and Streptavidin-APC is added to each well.

-

The plate is incubated for an additional 60 minutes at room temperature in the dark.

-

The TR-FRET signal is read on a compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

-

The ratio of the emission at 665 nm to 615 nm is calculated, and IC50 values are determined from the dose-response curves.

-

SUDHL4 Cell Proliferation Assay

This cell-based assay was used to assess the antiproliferative activity of the compounds in a diffuse large B-cell lymphoma (DLBCL) cell line known to be dependent on BCL6 activity.

Protocol:

-

Cell Line: SUDHL4 (human DLBCL)

-

Reagents:

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)

-

-

Procedure:

-

SUDHL4 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

The test compounds are serially diluted and added to the cells.

-

The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, the CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.

-

The plates are shaken for 2 minutes to induce cell lysis and then incubated for 10 minutes at room temperature to stabilize the luminescent signal.

-

Luminescence is measured using a microplate reader.

-

IC50 values are calculated from the resulting dose-response curves.

-

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using the Graphviz DOT language.

BCL6 Signaling Pathway

BCL6 is a transcriptional repressor that plays a critical role in the germinal center (GC) reaction and is a key oncogenic driver in DLBCL. It exerts its function by recruiting corepressors to target gene promoters, thereby silencing genes involved in cell cycle control, DNA damage response, and differentiation.

Caption: The BCL6 signaling pathway and the inhibitory action of compound 25.

Experimental Workflow for SAR Studies

The process of optimizing the lead compound to arrive at compound 25 followed a structured, iterative workflow.

Caption: Iterative workflow for the structure-activity relationship (SAR) studies.

Conclusion

Compound 25 represents a significant advancement in the development of potent and cell-permeable BCL6 inhibitors. The systematic approach to its design, guided by a clear understanding of the structure-activity relationship, has yielded a promising candidate for further preclinical and clinical investigation. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery, facilitating further exploration of BCL6 inhibition as a therapeutic strategy.

Antiproliferative agent-25 target identification and validation

An in-depth analysis of the scientific literature and public databases reveals no specific molecule publicly designated as "Antiproliferative Agent-25" or "AP-25." This suggests that such a designation may be internal to a research institution or company, or it may be a hypothetical placeholder.

To fulfill the user's request for a detailed technical guide on target identification and validation, this document will proceed by using a well-characterized and significant antiproliferative target as a representative example. We will construct this guide around a hypothetical molecule, "AP-25," and detail the established process for identifying and validating its mechanism of action against this target.

For this purpose, we will focus on the mitogen-activated protein kinase (MAPK) pathway , a critical signaling cascade that is frequently dysregulated in cancer. Specifically, we will posit that AP-25 is a selective inhibitor of MEK1/2 , key kinases within this pathway. This guide will provide the kind of in-depth data, experimental protocols, and visualizations that would be generated during the research and development of such a compound.

Target Profile: MEK1/2 Kinases

The RAF-MEK-ERK signaling cascade is a central pathway that transduces signals from cell surface receptors to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in upstream components like RAS or BRAF, is a hallmark of many human cancers. MEK1 and MEK2 (encoded by the genes MAP2K1 and MAP2K2, respectively) are dual-specificity protein kinases that act as a crucial bottleneck in this cascade. They are activated by RAF kinases and, in turn, phosphorylate and activate ERK1 and ERK2. The high prevalence of MAPK pathway mutations in oncology makes MEK1/2 highly attractive targets for therapeutic intervention.

Quantitative Data Summary for AP-25

The following tables summarize the key quantitative data that would be generated to characterize the potency and selectivity of a novel MEK1/2 inhibitor like AP-25.

Table 1: In Vitro Enzymatic Activity of AP-25

| Target Kinase | AP-25 IC₅₀ (nM) | Reference Compound (Selumetinib) IC₅₀ (nM) |

|---|---|---|

| MEK1 | 12.5 | 14.0 |

| MEK2 | 15.2 | 18.0 |

| ERK2 | > 10,000 | > 10,000 |

| p38α | > 10,000 | > 10,000 |

| JNK1 | > 8,500 | > 9,000 |

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Table 2: Cellular Activity of AP-25

| Cell Line | Genetic Background | AP-25 EC₅₀ (nM) (p-ERK Inhibition) | AP-25 GI₅₀ (nM) (Proliferation) |

|---|---|---|---|

| A375 | BRAF V600E | 8.5 | 25.0 |

| HT-29 | BRAF V600E | 11.2 | 33.5 |

| HCT116 | KRAS G13D | 15.8 | 50.1 |

| HeLa | Wild-Type | 250.6 | > 1,000 |

EC₅₀ is the effective concentration for 50% inhibition of phosphorylated ERK (p-ERK) in cells. GI₅₀ is the concentration for 50% growth inhibition.

Experimental Protocols

Detailed methodologies for the key experiments used to identify and validate the target of AP-25 are provided below.

In Vitro Kinase Inhibition Assay (LanthaScreen™)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of AP-25 against isolated MEK1 and other kinases to assess potency and selectivity.

Materials:

-

Recombinant human MEK1 (inactive) and ERK2 (inactive) proteins.

-

Constitutively active BRAF (V600E) kinase.

-

ATP, kinase buffer.

-

LanthaScreen™ Tb-anti-pERK1/2 antibody.

-

Fluorescein-labeled ERK2 substrate.

-

AP-25, serially diluted in DMSO.

-

384-well microplates.

-

Fluorescence plate reader.

Procedure:

-

Prepare a reaction mixture containing kinase buffer, inactive MEK1, and inactive ERK2 substrate.

-

Add serial dilutions of AP-25 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the MEK1/ERK2 mixture to the wells.

-

Initiate the kinase reaction by adding a solution of ATP and active BRAF (V600E) to all wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding EDTA.

-

Add the terbium-labeled anti-pERK antibody and incubate for 60 minutes to allow for antibody binding to the phosphorylated ERK2 substrate.

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the ratio of the acceptor (fluorescein) to donor (terbium) emission signals.

-

Plot the emission ratio against the logarithm of AP-25 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Western Blot for Cellular Phospho-ERK Inhibition

Objective: To confirm that AP-25 inhibits MEK activity within cancer cells by measuring the phosphorylation status of its direct substrate, ERK.

Materials:

-

A375 melanoma cells (BRAF V600E).

-

RPMI-1640 medium, fetal bovine serum (FBS).

-

AP-25, serially diluted in DMSO.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, transfer apparatus.

-

PVDF membranes.

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-Actin.

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imager.

Procedure:

-

Seed A375 cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4 hours.

-

Treat the cells with increasing concentrations of AP-25 (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

-

Normalize the protein amounts and denature the samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (anti-p-ERK and anti-total-ERK) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imager. Use Actin as a loading control.

-

Quantify the band intensities to determine the EC₅₀ for p-ERK inhibition.

Cell Proliferation Assay (CellTiter-Glo®)

Objective: To measure the effect of AP-25 on the growth and viability of cancer cell lines.

Materials:

-

A375, HT-29, HCT116, and HeLa cell lines.

-

Appropriate cell culture media and supplements.

-

AP-25, serially diluted in DMSO.

-

96-well clear-bottom, white-walled plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Luminometer.

Procedure:

-

Seed cells into 96-well plates at a predetermined density (e.g., 2,000 cells/well) and allow them to attach overnight.

-

Treat the cells with a range of AP-25 concentrations. Include a DMSO-only control.

-

Incubate the plates for 72 hours under standard cell culture conditions.

-

Remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Shake the plates for 2 minutes to induce lysis and incubate for 10 minutes to stabilize the signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of growth inhibition relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of AP-25 concentration and fit the curve to determine the GI₅₀ value.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathway targeted by AP-25 and the experimental workflows used for its validation.

Caption: The RAF-MEK-ERK signaling pathway with AP-25 inhibiting MEK1/2.

Caption: Experimental workflow for the target validation of AP-25.

Caption: Logical flow from biochemical activity to validated cellular target.

Antiproliferative agent-25 in vitro cytotoxic effects

- 1. researchgate.net [researchgate.net]

- 2. 25-Methoxylprotopanaxadiol derivatives and their anti-proliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antiproliferative effect of 1alpha,25-dihydroxyvitamin D3 in human prostate cancer cell line LNCaP involves reduction of cyclin-dependent kinase 2 activity and persistent G1 accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antiproliferative Agent HH-N25: A Technical Overview of its Efficacy in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiproliferative agent HH-N25, a novel nitrogen-substituted anthra[1,2-c][1][2][3]thiadiazole-6,11-dione derivative.[4] The document details its mechanism of action, summarizes its efficacy against various cancer cell lines, provides detailed experimental protocols for its evaluation, and visualizes its impact on key signaling pathways.

Executive Summary

HH-N25 has emerged as a promising anticancer agent with potent in vitro and in vivo activities.[2] It demonstrates significant antiproliferative effects, particularly against breast cancer cell lines, by selectively inhibiting DNA topoisomerase I (TOP1) and modulating hormonal signaling pathways.[1][2] This dual mechanism of action makes HH-N25 a compelling candidate for further preclinical and clinical investigation.[2]

Quantitative Data: Antiproliferative Activity of HH-N25

HH-N25 has demonstrated potent dose-dependent antiproliferative activities against a panel of human breast cancer cell lines.[4] The 50% inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.[4] The compound was also tested against the NCI60 panel of human cancer cell lines, showing broad antiproliferative activity.[4][5]

| Cell Line | Cancer Type | IC50 (µM) |

| MCF7 | Breast Cancer | 0.045 ± 0.01 |

| MDA-MB-231/ATCC | Breast Cancer | Value not specified in snippets, but within range |

| HS 578T | Breast Cancer | Value not specified in snippets, but within range |

| BT-549 | Breast Cancer | Value not specified in snippets, but within range |

| T-47D | Breast Cancer | Value not specified in snippets, but within range |

| MDA-MB-468 | Breast Cancer | 4.21 ± 0.05 |

| Table 1: IC50 values of HH-N25 against a panel of human breast cancer cell lines. The IC50 values for HH-N25 across these cell lines ranged from 0.045±0.01 to 4.21±0.05 µM.[4] |

Mechanism of Action and Signaling Pathways

HH-N25 exerts its anticancer effects through a dual mechanism: the inhibition of topoisomerase I and the suppression of hormonal signaling.[2]

Topoisomerase I Inhibition

Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA by inducing transient single-strand breaks.[6] HH-N25 selectively inhibits TOP1, which leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis and cell death in rapidly dividing cancer cells.[2][6]

Hormonal Signaling Inhibition

HH-N25 has been shown to inhibit the ligand-mediated activities of the progesterone receptor (PR) and the androgen receptor (AR) in a dose-dependent manner.[5] By interfering with these hormonal signaling pathways, which are critical for the growth and progression of certain types of breast cancer, HH-N25 can suppress tumor growth.[1][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of HH-N25.

Sulforhodamine B (SRB) Cell Viability Assay

This assay is used to determine the antiproliferative effects of HH-N25.[7]

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of HH-N25 (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control for 48-72 hours.

-

Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[1]

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1]

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[1]

-

Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle control.

Topoisomerase I Inhibition Assay

This assay measures the ability of HH-N25 to inhibit the DNA relaxation activity of TOP1.[8]

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., 200 ng), 10x TOP1 reaction buffer, and various concentrations of HH-N25.[9]

-

Enzyme Addition: Add purified human TOP1 enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[9]

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.[10]

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of TOP1 is indicated by a decrease in the amount of relaxed DNA compared to the control.[10]

Luciferase Reporter Gene Assay for Hormonal Signaling

This assay quantifies the effect of HH-N25 on the transcriptional activity of PR and AR.[7]

-

Cell Transfection: Co-transfect cells (e.g., T47D) with a luciferase reporter plasmid containing hormone response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound and Ligand Treatment: After 24 hours, treat the cells with HH-N25 at various concentrations in the presence or absence of the respective hormone (e.g., progesterone or dihydrotestosterone).

-

Cell Lysis: After 24 hours of treatment, wash the cells with PBS and lyse them using a passive lysis buffer.[11]

-

Luciferase Activity Measurement: Measure the firefly luciferase activity in the cell lysate using a luminometer. Subsequently, measure the Renilla luciferase activity for normalization.[11]

-

Data Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. A decrease in luciferase activity in the presence of the hormone and HH-N25 indicates inhibition of receptor activity.

In Vivo Tumor Xenograft Study

This study evaluates the in vivo antitumor efficacy of HH-N25.[12]

-

Cell Implantation: Subcutaneously implant human breast cancer cells (e.g., MCF7) into the flank of immunocompromised mice (e.g., nude mice).[13]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer HH-N25 (e.g., at a predetermined maximum tolerated dose) and a vehicle control to the respective groups, typically via oral gavage or intraperitoneal injection, for a specified duration.[14]

-

Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., weight measurement, histological examination). The antitumor effect is determined by comparing the tumor growth in the treated group to the control group.[14]

Experimental and Drug Development Workflow

The evaluation of a novel antiproliferative agent like HH-N25 follows a structured workflow from initial screening to in vivo validation.

Conclusion

HH-N25 is a novel and potent antiproliferative agent with a well-defined dual mechanism of action against cancer cells. Its ability to inhibit both topoisomerase I and key hormonal signaling pathways highlights its potential as a therapeutic candidate, particularly for hormone-receptor-positive breast cancers. The data and protocols presented in this guide provide a solid foundation for further research and development of HH-N25.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. Western Blot Protocol | Proteintech Group [ptglab.com]

- 4. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 5. cusabio.com [cusabio.com]

- 6. Western blot protocol | Abcam [abcam.com]

- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. assaygenie.com [assaygenie.com]

- 12. SRB assay for measuring target cell killing [protocols.io]

- 13. BiTE® Xenograft Protocol [protocols.io]

- 14. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]

Unraveling the Apoptotic Mechanisms of Antiproliferative Agents: A Technical Overview

It is important to note that "Antiproliferative agent-25" (AP-25) is not a standardized nomenclature for a specific chemical compound. The designation often appears in scientific literature as a label for a particular molecule within a larger study, such as "compound 25." Therefore, this guide will provide a broader technical overview of the apoptosis induction pathways commonly triggered by various antiproliferative agents, drawing upon established principles and examples from diverse chemical classes.

Antiproliferative agents are a broad category of compounds that inhibit cell growth and proliferation. A primary mechanism by which many of these agents exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is a tightly regulated cellular program that, when activated, leads to the orderly dismantling of a cell, thereby preventing the release of harmful substances into the surrounding tissue. The controlled nature of apoptosis makes it a prime target for cancer therapeutics, as inducing this process in malignant cells can lead to tumor regression.[1][2]

The induction of apoptosis by antiproliferative compounds can be broadly categorized into two main signaling cascades: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. Both pathways ultimately converge on the activation of a family of cysteine proteases known as caspases, which are the executioners of apoptosis.[1][3]

The Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage, oxidative stress, or the withdrawal of growth factors, which are often induced by chemotherapeutic agents. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

In a healthy cell, anti-apoptotic Bcl-2 proteins bind to and inhibit the pro-apoptotic members. However, upon receiving an apoptotic stimulus, this balance is shifted. Pro-apoptotic proteins are activated and translocate to the mitochondria, where they form pores in the outer mitochondrial membrane. This leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[3][4]

Once in the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. The apoptosome then activates caspase-9, which in turn activates the executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[4][5]

Caption: Intrinsic apoptosis pathway initiated by cellular stress.

The Extrinsic (Death Receptor) Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands, such as Tumor Necrosis Factor (TNF) or Fas ligand (FasL), to their corresponding death receptors on the cell surface (e.g., TNFR1, Fas). This ligand-receptor binding triggers the recruitment of adaptor proteins, such as Fas-Associated Death Domain (FADD) or TNF Receptor-Associated Death Domain (TRADD), to the intracellular death domain of the receptor.[2]

The adaptor proteins then recruit and activate pro-caspase-8, forming a Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation. Activated caspase-8 can then directly cleave and activate the executioner caspases, such as caspase-3, thereby initiating the final stages of apoptosis.[2][3] In some cell types, caspase-8 can also cleave the Bcl-2 family protein Bid to its truncated form, tBid, which then activates the intrinsic pathway, thus amplifying the apoptotic signal.

Caption: Extrinsic apoptosis pathway initiated by death ligands.

Quantitative Assessment of Apoptosis

The efficacy of an antiproliferative agent in inducing apoptosis is often quantified through various in vitro assays. The results are typically presented in a structured format to allow for easy comparison between different compounds or experimental conditions.

| Parameter | Description | Typical Units | Example Value |

| IC50 | The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of cell proliferation. | µM or nM | 5.2 µM |

| EC50 | The half-maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. | µM or nM | 2.8 µM |

| % Apoptotic Cells | The percentage of cells in a population that are undergoing apoptosis, often measured by flow cytometry using Annexin V/Propidium Iodide staining. | % | 45% |

| Caspase Activity | The level of activity of specific caspases (e.g., caspase-3, -8, -9), often measured using colorimetric or fluorometric assays. | Relative Fluorescence/ Absorbance Units | 2.5-fold increase |

| Gene/Protein Expression | The relative expression levels of apoptosis-related genes or proteins (e.g., Bax, Bcl-2, p53), measured by qPCR, Western blotting, or ELISA. | Fold Change | Bax/Bcl-2 ratio: 3.1 |

Key Experimental Protocols for Apoptosis Detection

A variety of well-established experimental protocols are employed to investigate the apoptotic effects of antiproliferative agents.

Cell Viability and Proliferation Assays

-

MTT/XTT Assay: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Cells are incubated with the tetrazolium salt (MTT or XTT), which is reduced by mitochondrial dehydrogenases in living cells to a colored formazan product. The absorbance of the formazan is then measured spectrophotometrically.

-

Trypan Blue Exclusion Assay: This is a simple and direct method to determine the number of viable cells. A cell suspension is mixed with trypan blue dye, which can only enter cells with a compromised membrane (i.e., dead cells). The number of stained (non-viable) and unstained (viable) cells is then counted using a hemocytometer.

Apoptosis-Specific Assays

-

Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This is a widely used method to detect and quantify apoptosis. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. By analyzing the fluorescence of cells stained with both Annexin V and PI using a flow cytometer, one can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: These assays measure the activity of specific caspases. They typically use a substrate that contains a caspase-specific recognition sequence linked to a colorimetric or fluorometric reporter. When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.

Western Blotting for Apoptosis-Related Proteins

Western blotting is a technique used to detect specific proteins in a sample. It can be used to analyze the expression levels of key proteins involved in the apoptotic pathways, such as Bcl-2 family members, caspases (pro- and cleaved forms), and p53. This provides insights into the molecular mechanisms by which an antiproliferative agent induces apoptosis.

Caption: Workflow for assessing apoptosis induction by an agent.

References

- 1. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 4. Apoptosis - Wikipedia [en.wikipedia.org]

- 5. Antiproliferative activity and apoptosis-inducing mechanism of constituents from Toona sinensis on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Mechanisms of Cell Cycle Arrest by Antiproliferative Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, making it a prime target for therapeutic intervention. Antiproliferative agents that induce cell cycle arrest are of significant interest in oncology drug development. This technical guide synthesizes findings from studies on various compounds that demonstrate antiproliferative activity and the ability to halt cell cycle progression. For the purposes of this guide, we will draw upon data from multiple agents, including those designated as "compound 25" in specific studies, as well as others used at concentrations of 25 µg/mL, to illustrate the common mechanisms and experimental approaches in this field of research. The agents discussed herein serve as illustrative examples of compounds that induce cell cycle arrest, a key mechanism for inhibiting cancer cell proliferation.

Core Mechanism: Induction of Cell Cycle Arrest

A primary mechanism by which antiproliferative agents exert their effects is by inducing cell cycle arrest at specific checkpoints, most commonly the G1 or G2/M phases. This prevents the cell from progressing through the division cycle, thereby inhibiting proliferation. For instance, treatment of LNCaP prostate cancer cells with Poncirus trifoliata seed extract at concentrations of 12.5 and 25 µg/mL led to a significant increase in the percentage of cells in the G1 phase, rising to 84.14% and 89.14% respectively, compared to 68.93% in control cells. This was accompanied by a concomitant reduction in the proportion of cells in the S phase[1]. Similarly, other compounds have been shown to cause an accumulation of cells in the G1/G0 phase[2].

Quantitative Analysis of Antiproliferative Activity

The efficacy of an antiproliferative agent is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The following table summarizes the IC50 values for various antiproliferative agents in different cancer cell lines.

| Compound/Agent | Cell Line | IC50 Value | Reference |

| HH-N25 | MCF7 | 0.045 ± 0.01 µM | [3] |

| HH-N25 | MDA-MB-231/ATCC | Not Specified | [3] |

| HH-N25 | HS 578T | Not Specified | [3] |

| HH-N25 | BT-549 | Not Specified | [3] |

| HH-N25 | T-47D | Not Specified | [3] |

| HH-N25 | MDA-MB-468 | 4.21 ± 0.05 µM | [3] |

| Cabazitaxel | MCF7 | 0.4 ± 0.1 nmol/L | [4] |

| Docetaxel | MCF7 | 2.5 ± 0.5 nmol/L | [4] |

| Compound 5o | A-549, HT-29, ZR-75 | 1.69 µM | [5] |

| Compound 5w | A-549, HT-29, ZR-75 | 1.91 µM | [5] |

| Sunitinib (reference) | A-549, HT-29, ZR-75 | 8.11 µM | [5] |

Signaling Pathways and Molecular Targets

The induction of cell cycle arrest by antiproliferative agents is mediated by complex signaling pathways that involve the modulation of key regulatory proteins.

G1 Phase Arrest

Several compounds induce G1 arrest by targeting the machinery that governs the G1 to S phase transition. For example, the antiproliferative effect of 1α,25-dihydroxyvitamin D3 in the LNCaP human prostate cancer cell line involves the reduction of cyclin-dependent kinase 2 (CDK2) activity, leading to a persistent accumulation of cells in the G1 phase[2]. This is often associated with the upregulation of CDK inhibitors such as p21[2]. Another example is cynaroside, which has been shown to downregulate Cell Division Cycle 25A (CDC25A) in colorectal cancer cells, leading to G1/S phase arrest[6].

Caption: G1 Cell Cycle Arrest Pathway.

G1 and G2/M Phase Arrest

Some agents can induce arrest at multiple checkpoints. A synthetic vitamin K analogue was found to arrest cell cycle progression at both G1 and G2-M phases by selectively inhibiting Cdc25 phosphatases[7]. This inhibition leads to the enhanced tyrosine phosphorylation of Cdk2 and Cdk4 (regulating G1 transition) and blocks the dephosphorylation of Cdc2, which is crucial for entry into mitosis[7].

Caption: Dual G1 and G2/M Arrest by Cdc25 Inhibition.

Experimental Protocols

Cell Viability and Proliferation Assays

MTT Assay

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the antiproliferative agent for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Clonogenic Assay

-

Seed cells in a 6-well plate at a low density (e.g., 500 cells/well).

-

Treat with the antiproliferative agent for 24 hours.

-

Remove the drug-containing medium and replace it with fresh medium.

-

Allow the cells to grow for 10-14 days until visible colonies are formed.

-

Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

-

Count the number of colonies containing at least 50 cells.

Cell Cycle Analysis by Flow Cytometry

-

Plate cells and treat them with the antiproliferative agent for the specified duration.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA histograms using appropriate software.

Caption: Experimental Workflow for Cell Cycle Analysis.

Western Blot Analysis for Cell Cycle Regulatory Proteins

-

Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., CDK2, Cyclin D1, p21, p53, CDC25A) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.

Conclusion

The study of antiproliferative agents that induce cell cycle arrest is a vibrant area of cancer research. By understanding the underlying molecular mechanisms and employing robust experimental protocols, researchers can identify and characterize novel therapeutic candidates. The examples provided in this guide highlight the common strategies employed by these agents, such as the targeting of CDKs, their regulators, and key checkpoint proteins. The integration of quantitative cell-based assays with detailed molecular pathway analysis is crucial for the successful development of new and effective cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Antiproliferative effect of 1alpha,25-dihydroxyvitamin D3 in human prostate cancer cell line LNCaP involves reduction of cyclin-dependent kinase 2 activity and persistent G1 accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative mechanism of action of the novel taxane cabazitaxel as compared with the parent compound docetaxel in MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cynaroside Induces G1 Cell Cycle Arrest by Downregulating Cell Division Cycle 25A in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cdc25 inhibition and cell cycle arrest by a synthetic thioalkyl vitamin K analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Docking and Binding Studies of Antiproliferative Agent-25

This technical guide provides a comprehensive overview of the molecular docking and binding studies of antiproliferative agent-25, a 2-trimethoxyphenylpyridine derivative identified as a potent tubulin polymerization inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anticancer agents.

Introduction to this compound and its Target

Cancer remains a leading cause of mortality worldwide, driving the continuous search for more effective and less toxic therapeutic agents. One of the most successful strategies in cancer chemotherapy is the targeting of microtubules, essential components of the cytoskeleton involved in critical cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[1][2] Tubulin inhibitors, which disrupt microtubule dynamics, can induce cell cycle arrest, primarily in the G2/M phase, and subsequently lead to apoptotic cell death.[1][3]

This compound belongs to a class of arylpyridine derivatives that have shown significant potential as tubulin polymerization inhibitors. Specifically, it is a 2-trimethoxyphenylpyridine compound that has demonstrated broad-spectrum antitumor activity against various cancer cell lines.[4] This guide will delve into the computational and experimental approaches used to characterize the interaction of agent-25 and similar compounds with their molecular target, β-tubulin, at the colchicine binding site.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns at the atomic level.[5][6] For this compound, molecular docking studies are crucial for understanding its binding mode within the colchicine site of β-tubulin and for guiding the design of more potent analogs.

Experimental Protocol: Molecular Docking of Tubulin Inhibitors

A general protocol for performing molecular docking of a small molecule inhibitor, such as agent-25, to the colchicine binding site of tubulin is outlined below.

-

Protein Preparation:

-

Obtain the 3D crystal structure of the tubulin dimer, preferably in complex with a known colchicine-site ligand, from the Protein Data Bank (PDB). A commonly used PDB entry is 1SA0.

-

Prepare the protein by removing water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

Define the binding site based on the location of the co-crystallized ligand or by using site-finding algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of the ligand (e.g., this compound) using a chemical drawing tool.

-

Perform energy minimization of the ligand structure using a suitable force field.

-

Generate different conformers of the ligand to allow for flexibility during docking.

-

-

Docking Simulation:

-

Utilize a molecular docking program such as AutoDock, MOE (Molecular Operating Environment), or BUDE.[7]

-

Define the docking parameters, including the search space (grid box) encompassing the binding site and the search algorithm.

-

Run the docking simulation to generate a series of possible binding poses for the ligand.

-

-

Pose Selection and Analysis:

-

Score and rank the generated poses based on the docking program's scoring function, which estimates the binding free energy.

-

The pose with the lowest binding energy is typically considered the most favorable.

-

Analyze the interactions between the top-ranked pose and the protein residues, identifying key hydrogen bonds and hydrophobic interactions. For instance, interactions with residues like Cys241 are often critical for binding to the colchicine site.[5][6]

-

Quantitative Data: Docking Scores and Binding Energies

The following table summarizes representative docking scores for arylpyridine derivatives targeting the colchicine binding site of tubulin, demonstrating the type of quantitative data obtained from these studies. Lower docking scores generally indicate a more favorable binding interaction.

| Compound Class | Representative Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference(s) |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Compound 9i | 5LYJ | -9.402 | [8] |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Compound 9p | 5LYJ | -10.445 | [8] |

| Combretastatin A-4 (Reference) | CA-4 | 5LYJ | -9.250 | [8] |

Visualization: Molecular Docking Workflow

References

- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]

- 8. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening of Novel Antiproliferative Agents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary toxicity screening of compounds identified as potent antiproliferative agents in recent literature. The term "Antiproliferative agent-25" is not unique to a single molecule but appears in various contexts to denote different chemical entities with anticancer properties. This whitepaper will synthesize the publicly available preclinical data for several such agents, focusing on their in vitro cytotoxicity, in vivo toxicity, and mechanisms of action.

Analogs of 1,25-Dihydroxyergocalciferol (Vitamin D2 Analogs)

Analogs of 1,25-dihydroxyergocalciferol have been investigated for their potent antiproliferative activities, often exceeding that of the parent compound, calcitriol, while exhibiting lower toxicity.[1][2]

In Vitro Antiproliferative Activity

The antiproliferative effects of these analogs have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate a dose-dependent inhibition of cell proliferation.[1]

| Cell Line | Compound | IC₅₀ (nM) |

| HL-60 (Leukemia) | PRI-5201 | ~1-10 |

| MV4-11 (Leukemia) | PRI-5201 | ~1-10 |

| THP-1 (Leukemia) | PRI-5201 | ~10-100 |

| HL-60 (Leukemia) | PRI-5202 | ~1-10 |

| MV4-11 (Leukemia) | PRI-5202 | ~1-10 |

| THP-1 (Leukemia) | PRI-5202 | ~10-100 |

| MCF-7 (Breast) | PRI-5201 | >1000 |

| T47D (Breast) | PRI-5201 | >1000 |

| HT-29 (Colon) | PRI-5201 | >1000 |

| MCF-7 (Breast) | PRI-5202 | >1000 |

| T47D (Breast) | PRI-5202 | >1000 |

| HT-29 (Colon) | PRI-5202 | >1000 |

In Vivo Preliminary Toxicity

Preliminary in vivo toxicity was assessed in mice. The primary metric for toxicity was the induction of hypercalcemia, a common side effect of vitamin D compounds.[1]

| Compound | Dose | Observation | Serum Calcium Level |

| Calcitriol | 10 µg/kg/day for 2 days | Statistically significant increase | Elevated |

| PRI-5202 | 10 µg/kg/day for 2 days | 10% body weight decrease | Not significantly elevated |

| PRI-1907 | 10 µg/kg/day for 2 days | - | Statistically significant increase |

Mechanism of Action & Signaling Pathway

These vitamin D2 analogs induce a G₀/G₁ cell cycle arrest and promote differentiation in leukemic cells, such as HL-60 and MV4-11.[2] This is associated with the induction of monocytic differentiation markers. The mechanism is linked to the Vitamin D Receptor (VDR).

Experimental Protocols

-

In Vitro Antiproliferation Assay: Human cancer cell lines were cultured and treated with various concentrations of the vitamin D2 analogs. Cell proliferation was measured after a set incubation period (e.g., 72 hours) using standard methods like the MTT or SRB assay to determine the IC₅₀ values.

-

In Vivo Toxicity Study: Mice were administered the compounds intraperitoneally for two consecutive days. Body weight was monitored, and blood samples were collected on the third day to measure serum calcium levels using a colorimetric assay.

Indole Schiff Base β-diiminato Manganese(III) Complex

A novel manganese(III) complex incorporating an indole Schiff base has demonstrated potent antiproliferative activity in breast cancer cell lines.[3]

In Vitro Antiproliferative Activity

The complex was tested against both hormone-dependent (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines.

| Cell Line | Incubation Time | IC₅₀ (µg/mL) |

| MCF-7 | 48 hours | 0.63 ± 0.07 |

| MCF-7 | 72 hours | 0.39 ± 0.08 |

| MDA-MB-231 | 48 hours | 1.17 ± 0.06 |

| MDA-MB-231 | 72 hours | 1.03 ± 0.15 |

In Vivo Acute Oral Toxicity

An acute oral toxicity study was conducted to assess the safety profile of the manganese(III) complex. The study was performed according to OECD guidelines.

-

Result: The complex was found to be non-toxic up to the limit dose of 2000 mg/kg body weight in female Sprague-Dawley rats. No mortality or significant signs of toxicity were observed.

Mechanism of Action & Experimental Workflow

The antiproliferative effect of this complex is mediated through the induction of apoptosis, as evidenced by the activation of caspases.

Experimental Protocols

-

MTT Assay: MCF-7 and MDA-MB-231 cells were seeded in 96-well plates and treated with the Mn(III) complex at concentrations ranging from 0.09 to 25 µg/mL for 48 and 72 hours. After treatment, MTT solution was added, and the resulting formazan crystals were dissolved in DMSO. Absorbance was read to determine cell viability and calculate IC₅₀ values.[3]

-

Caspase Activity Assays: Bioluminescent assays (Caspase-Glo® 3/7, 8, and 9) were used to measure the activity of key caspases in treated cells, confirming the induction of apoptosis.

-

Acute Oral Toxicity Test: The study was conducted following OECD Guideline 423. A limit test dose of 2000 mg/kg of the compound was administered orally to female Sprague-Dawley rats. The animals were observed for 14 days for any signs of toxicity or mortality.

HH-N25: A Selective Topoisomerase I Inhibitor

HH-N25 has been identified as a promising anticancer agent with potent antiproliferative activities against various cancer cell lines, particularly breast cancer.[4]

In Vitro Antiproliferative Activity

HH-N25 demonstrated dose-dependent cytotoxic activities against a panel of human breast cancer cell lines.[4]

| Cell Line | IC₅₀ (µM) |

| MCF-7 | 0.045 ± 0.01 |

| MDA-MB-231/ATCC | Not specified |

| HS 578T | Not specified |

| BT-549 | Not specified |

| T-47D | Not specified |

| MDA-MB-468 | 4.21 ± 0.05 |

In Vivo Pharmacokinetics in Rats

Pharmacokinetic parameters of HH-N25 were determined in male Sprague-Dawley rats following a single intravenous administration.[4]

| Parameter | Value |

| Dose (i.v.) | 3 mg/kg |

| Cₘₐₓ | 1446.67 ± 312.05 ng/mL |

| t₁/₂ | 4.51 ± 0.27 h |

| MRT | 2.56 ± 0.16 h |

| CL/f | 8.32 ± 1.45 mL/h/kg |

| Vd/f | 1.26 ± 0.15 mL/kg |

Mechanism of Action & Logical Relationship

HH-N25 functions as a topoisomerase I inhibitor, leading to DNA damage and subsequent cell death in cancer cells.

References

- 1. Antiproliferative Activity and in Vivo Toxicity of Double-Point Modified Analogs of 1,25-Dihydroxyergocalciferol [mdpi.com]

- 2. Antiproliferative Activity and in Vivo Toxicity of Double-Point Modified Analogs of 1,25-Dihydroxyergocalciferol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo acute toxicity evaluation and in vitro molecular mechanism study of antiproliferative activity of a novel indole Schiff base β-diiminato manganeseIII complex in hormone-dependent and triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Antiproliferative agent-25 analogues and derivatives synthesis

An in-depth technical guide on the synthesis of antiproliferative agent-25 analogues and derivatives for researchers, scientists, and drug development professionals.

Introduction

The development of novel antiproliferative agents is a cornerstone of modern cancer therapy. By synthesizing analogues and derivatives of lead compounds, researchers can enhance efficacy, improve selectivity, and reduce toxicity. The designation "this compound" is not a singular, universally recognized compound but rather a label applied to various novel molecules in different research contexts that exhibit significant antiproliferative properties. This guide provides an in-depth look at the synthesis, experimental protocols, and biological evaluation of several such compounds, referred to as "compound 25" or its analogues in their respective studies. We will explore diverse chemical scaffolds, from quinoxalines and peptides to natural product derivatives, to illustrate the breadth of synthetic strategies employed in this critical area of drug discovery.

Case Study 1: Oxiranyl-Quinoxaline Derivatives

Quinoxaline derivatives are a promising class of compounds with a wide range of therapeutic properties, including anticancer activity.[1] One study focused on the synthesis of novel oxiranyl-quinoxaline derivatives and evaluated their antiproliferative activity against neuroblastoma cell lines.[1]

Synthesis of Quinoxaline Derivatives

A series of forty novel quinoxaline derivatives were synthesized, with one of the final compounds in the second series being designated as compound 25 . The synthesis was performed in two main stages.[1]

-

TDAE Series Synthesis: The first series of compounds involved the creation of an oxirane ring. This was achieved by reacting 2-chloro-3-(dibromomethyl)quinoxaline with various carbonyl compounds using the organic electron donor tetrakis(dimethylamino)ethylene (TDAE). This reaction produces a mixture of cis and trans diastereoisomers.[1]

-

Sonogashira Series Synthesis: The second series, which includes compound 25 , was synthesized via a Sonogashira cross-coupling reaction. This step involved reacting the purified isomers from the TDAE series with phenylacetylene to replace the chlorine atom at the C-2 position of the quinoxaline core with an arylethynyl moiety.[1]

Experimental Protocols

General Synthesis of Oxiranyl-Quinoxaline Derivatives (Sonogashira Series): The synthesis of the second series of compounds, including compound 25 , was achieved through a Sonogashira cross-coupling reaction with phenylacetylene on each purified isomer from the first series. This reaction effectively replaced the chlorine atom in position 2 with an arylethynyl group, resulting in twenty additional new compounds.[1]

Antiproliferative Activity Evaluation (MTT Assay): The antiproliferative activity of all synthesized derivatives was assessed against two neuroblastoma cell lines, SK-N-SH and IMR-32, using a conventional tetrazolium reduction (MTT) assay.[1]

-

Cell Seeding: Cells were seeded in 96-well plates.

-

Treatment: Cells were treated with various concentrations of the synthesized compounds.

-

Incubation: The plates were incubated for a specified period.

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well.

-

Formazan Solubilization: The resulting formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance was read using a spectrophotometer to determine cell viability.

Data Presentation

The antiproliferative activities of the synthesized compounds were reported as IC₅₀ values. Notably, six compounds from the initial TDAE series showed good antiproliferative activity on both cell lines, with IC₅₀ values ranging from 2.49 µM to 26.9 µM against SK-N-SH, and from 3.96 µM to 22.69 µM against IMR-32.[1]

| Compound | Cell Line | IC₅₀ (µM) |

| 2a | SK-N-SH | <30 |

| IMR-32 | <30 | |

| 5a | SK-N-SH | <30 |

| IMR-32 | <30 | |

| 6a | SK-N-SH | <30 |

| IMR-32 | <30 | |

| 7a | SK-N-SH | <30 |

| IMR-32 | <30 | |

| 11a | SK-N-SH | 4.6 ± 1.0 |

| IMR-32 | 13.0 ± 2.9 | |

| 11b | SK-N-SH | <30 |

| IMR-32 | <30 | |

| XK-469 (Ref.) | SK-N-SH | 4.6 ± 1.0 |

| IMR-32 | 13.0 ± 2.9 |

Case Study 2: 25-Methoxylprotopanaxadiol (25-OCH₃-PPD) Derivatives

(20R)-25-Methoxyl-dammarane-3β,12β,20-triol (25-OCH₃-PPD) is a dammarane-type sapogenin with demonstrated antiproliferative potential.[2] Derivatives were synthesized by substituting the C-3 or both the C-3 and C-12 positions with fatty acids.[2]

Synthesis of 25-OCH₃-PPD Derivatives

Two series of analogues were prepared. The synthesis involved the esterification of the hydroxyl groups at the C-3 or C-3 and C-12 positions of the 25-OCH₃-PPD core with various fatty acids. This convenient preparation method allows for the generation of a library of derivatives with varying lipophilicity.[2]

Experimental Protocols

Cytotoxicity Evaluation (MTT Assay): The cytotoxic activity of the synthesized compounds was evaluated against four human tumor cell lines (A549, Hela, HT-29, and MCF-7) and one normal cell line (IOSE144) using the MTT assay.[2] The protocol is similar to the one described in the previous case study.

Data Presentation

Several derivatives showed improved antiproliferative activities compared to the parent compound, 25-OCH₃-PPD, with low toxicity in the normal cell line.[2] Compound 1a (C-3 monoformiate) was the most potent, particularly against HT-29 cells.[2] The study also suggested that longer side chains on the 25-OCH₃-PPD core lead to lower antiproliferative activity.[2]

| Compound | A549 IC₅₀ (µM) | Hela IC₅₀ (µM) | HT-29 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | IOSE144 IC₅₀ (µM) |

| 25-OCH₃-PPD | >40 | >40 | 28.6 | >40 | >40 |

| 1a | 10.5 | 11.2 | 5.2 | 12.3 | >40 |

| 1b | 15.6 | 18.9 | 10.8 | 15.4 | >40 |

| 2a | 12.4 | 15.3 | 9.7 | 11.2 | >40 |

| 2b | 18.9 | 20.1 | 13.5 | 16.8 | >40 |

Antiproliferative Signaling Pathways

Antiproliferative agents exert their effects by modulating various signaling pathways that control cell growth and division. A common target is the cell cycle, particularly the transition from the G1 to the S phase.[3] This transition is tightly regulated by cyclin-dependent kinases (CDKs) and their cyclin partners, which phosphorylate and inactivate the retinoblastoma protein (pRB).[3] Inactivation of pRB releases the E2F transcription factor, allowing the expression of genes necessary for DNA replication.[3] Many antiproliferative compounds function by inhibiting CDKs or modulating the levels of cyclins and CDK inhibitors, thereby causing cell cycle arrest.[3][4] Other relevant pathways include the JAK/STAT3 pathway, which is involved in cell survival and proliferation.[5]

Conclusion

The synthesis of analogues and derivatives of antiproliferative agents is a dynamic and essential field in medicinal chemistry. As illustrated by the case studies on quinoxaline and 25-OCH₃-PPD derivatives, a variety of synthetic strategies can be employed to generate novel compounds with enhanced biological activity. The detailed experimental protocols for synthesis and biological evaluation, coupled with the systematic presentation of quantitative data, are crucial for establishing structure-activity relationships and advancing the development of new cancer therapeutics. Understanding the underlying signaling pathways that these agents disrupt provides a rational basis for their design and optimization, ultimately paving the way for more effective and safer treatments.

References

- 1. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 25-Methoxylprotopanaxadiol derivatives and their anti-proliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Antiproliferative Agent-25 (Paclitaxel): A Technical Guide on Pharmacokinetics and Pharmacodynamics

Introduction: Antiproliferative Agent-25, internally designated as Paclitaxel, is a potent mitotic inhibitor used in the treatment of numerous cancers, including ovarian, breast, and lung cancers.[1][2] Its mechanism of action centers on the disruption of microtubule dynamics, a critical process for cell division.[3][4] This document provides a comprehensive overview of the pharmacokinetics (PK), pharmacodynamics (PD), and core experimental methodologies related to this agent, intended for researchers and drug development professionals.

Pharmacokinetics